molecular formula C16H10ClFN2O3S2 B2593284 (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide CAS No. 749219-23-6

(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide

Cat. No.: B2593284
CAS No.: 749219-23-6
M. Wt: 396.84
InChI Key: OXYKBDGCVZHKMW-UHFFFAOYSA-N
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Description

(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide is a specialized chemical scaffold designed for medicinal chemistry and drug discovery programs. This compound integrates a 1,3-thiazole core, a privileged structure in pharmacology, with a 4-fluorobenzenesulfonamide moiety, a group known for its ability to confer target-binding properties and modulate biological activity . The presence of the formyl group at the 5-position provides a versatile handle for synthetic elaboration via Schiff base formation or nucleophilic addition, allowing researchers to generate diverse chemical libraries for structure-activity relationship (SAR) studies. Compounds featuring the benzenesulfonamide-thiazole architecture have demonstrated significant potential in antiviral research, particularly as inhibitors of viral proteases . The structural motif is under investigation for targeting essential viral enzymes, such as the SARS-CoV-2 main protease (Mpro), where similar derivatives have shown promising binding affinities in molecular docking studies . Furthermore, the incorporation of a 4-fluoro substituent on the benzenesulfonamide ring is a strategic modification to fine-tune the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile, thereby enhancing its potential as a lead compound. This reagent is intended for the synthesis of novel heterocyclic building blocks and is a valuable tool for researchers developing new therapeutic agents for virology and oncology.

Properties

IUPAC Name

(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O3S2/c17-15-14(10-21)24-16(20(15)12-4-2-1-3-5-12)19-25(22,23)13-8-6-11(18)7-9-13/h1-10H/b19-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYKBDGCVZHKMW-KNTRCKAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=C(C=C3)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=C(S/C2=N/S(=O)(=O)C3=CC=C(C=C3)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction using DMF and POCl₃.

    Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibitors: They can act as inhibitors for enzymes like kinases and proteases.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and infections.

Industry

    Agriculture: Thiazole derivatives can be used in the development of agrochemicals like herbicides and pesticides.

Mechanism of Action

The mechanism of action of (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares structural motifs with several sulfonamide and heterocyclic derivatives. Below is a comparative analysis:

Compound Name/ID Core Structure Key Substituents Molecular Weight Functional Groups Spectral Features (IR/NMR)
Target Compound Thiazol-2-ylidene 4-Cl, 5-formyl, 3-Ph, 4-F-BsO₂N Not Reported Formyl (C=O), Sulfonamide (SO₂N) C=O stretch: ~1680 cm⁻¹ ; C=S: ~1250 cm⁻¹ (thione tautomer)
Triazole-Thiones [7–9] () 1,2,4-Triazole-3(4H)-thione 4-(4-X-PhSO₂)Ph, 2,4-diF-Ph Not Reported Thione (C=S), Sulfonyl (SO₂) C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹
Compound 1,2,4-Triazol-3-yl 4-Allyl, 5-(4-F-BzS), 4-Cl-BsO₂N 452.95 Sulfonamide, Allyl, Thioether (S–CH₂) Not Reported
Diflubenzuron () Benzamide 4-Cl-Ph, 2,6-diF-Bz, Urea linkage 310.68 Urea (N–C=O), Halogens (Cl, F) Urea C=O: ~1700 cm⁻¹

Electronic and Reactivity Profiles

  • Thiazole vs. Triazole Cores : The thiazole ring in the target compound is more electron-deficient than triazoles, influencing its reactivity in electrophilic substitutions. This may enhance interactions with biological targets compared to triazole derivatives .
  • Formyl Group : Unique to the target compound, this group offers a site for Schiff base formation or nucleophilic addition, absent in triazole-thiones [7–9] and ’s triazole derivative .
  • Sulfonamide Group: Common across all compounds, the 4-fluorobenzenesulfonamide in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., ’s diflubenzuron) .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s formyl C=O stretch (~1680 cm⁻¹) aligns with hydrazinecarbothioamides in , while its thione C=S vibration (~1250 cm⁻¹) matches triazole-thiones [7–9] .
  • NMR : The 4-fluorobenzenesulfonamide group would exhibit distinct ¹⁹F and ¹H signals (e.g., aromatic protons at δ 7.2–8.0 ppm), comparable to fluorinated analogs in and .

Biological Activity

The compound (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide is a member of the thiazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C16H13ClN2O2S
  • Molecular Weight : 348.9 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values of 2 μM against SW480 and 0.12 μM against HCT116 cancer cell lines, indicating potent growth inhibition .
    • The mechanism often involves the inhibition of β-catenin-dependent transcription pathways, which are crucial in various cancers .
  • Mechanism of Action :
    • The compound may interact with specific molecular targets involved in cell proliferation and apoptosis. Notably, it has been observed to inhibit Wnt signaling pathways, which are frequently dysregulated in cancer .
    • In vitro studies showed reduced expression of Ki67, a marker for cell proliferation, suggesting that the compound effectively hinders cancer cell growth .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 25SW4802Inhibition of β-catenin signaling
Compound 25HCT1160.12Inhibition of β-catenin signaling

Case Study: In Vivo Efficacy

In a xenograft model using BALB/C nu/nu mice, Compound 25 significantly inhibited tumor growth compared to control groups. The treatment led to a marked decrease in tumor size and altered expression levels of genes associated with cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often correlated with their structural features. The presence of electron-withdrawing groups like chlorine and fluorine enhances their potency by increasing lipophilicity and improving binding affinity to target proteins.

Table 2: Structural Variations and Their Impact on Activity

Structural FeatureImpact on Activity
Chlorine SubstitutionIncreased potency
Fluorine SubstitutionEnhanced metabolic stability
Phenyl RingImproved target specificity

Q & A

Q. What are the standard synthetic routes for synthesizing (NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)-4-fluorobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via a multi-step approach:
  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol.
  • Sulfonylation : Reaction of the thiazole intermediate with 4-fluorobenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., pyridine) at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
  • Optimization : Design of Experiments (DoE) evaluates solvent polarity, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride). Reaction progress is monitored via TLC and HPLC .

Q. Which analytical techniques are most effective for structural confirmation, and how are tautomeric forms resolved?

  • Methodology :
  • X-ray crystallography : SHELXL refinement resolves the thiazol-2-ylidene tautomeric state and molecular geometry. Data collection at 100K minimizes thermal motion artifacts .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight. 2D NMR (¹H-¹³C HSQC/HMBC) identifies connectivity, while variable-temperature NMR (VT-NMR) at -60°C freezes dynamic tautomerism in solution.
  • Computational support : DFT calculations (B3LYP/6-311++G**) predict energetically favorable tautomers .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorobenzenesulfonamide group influence reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodology :
  • Hammett analysis : Correlate reaction rates (kinetic HPLC monitoring at 254 nm) with substituent σ values. Compare analogs (-H, -NO₂) to quantify fluorine’s electron-withdrawing effect.
  • Theoretical validation : Natural Bond Orbital (NBO) analysis calculates charge distribution changes at the reaction center.
  • Experimental design : Conduct SNAr reactions with amines (e.g., benzylamine) in DMF at 80°C, isolating products via recrystallization .

Q. How can discrepancies between crystallographic and spectroscopic data (e.g., conformation) be resolved?

  • Methodology :
  • Temperature-dependent studies : Collect X-ray data at 100–300K to assess conformational rigidity. Compare with solution-phase FTIR-ATR (carbonyl stretching frequencies).
  • Molecular dynamics (MD) : Simulate solution-phase flexibility using AMBER force fields (50ns trajectories).
  • Benchmarking : Analyze torsion angles of similar thiazolylidenes in the Cambridge Structural Database (CSD) .

Q. What experimental design principles guide the evaluation of this compound as a kinase inhibitor scaffold?

  • Methodology :
  • Computational docking : Screen against kinase homology models (AutoDock Vina) to prioritize targets (e.g., EGFR, VEGFR).
  • Biophysical assays : Surface plasmon resonance (SPR) at 25μM identifies binding. Enzymatic assays (ADP-Glo™ Kinase) determine IC₅₀ values.
  • SAR studies : Modify substituents (e.g., formyl → methyl) and profile selectivity via kinase panels.
  • Structural biology : Co-crystallize with kinases, refining structures using PHENIX and visualizing binding modes in PyMOL .

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